Compound Description: GSK690693 is a potent, ATP-competitive, pan-AKT kinase inhibitor. [] It exhibits antitumor activity by inhibiting the phosphorylation of GSK3β and impeding tumor growth in human breast carcinoma xenografts. []
Compound Description: This compound has been investigated for its potential as a treatment candidate for COVID-19. [] Molecular docking studies suggest it exhibits strong binding affinity to several COVID-19-related proteins. []
Relevance: This compound shares the 4-amino-1,2,5-oxadiazol-3-yl moiety with "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid". The presence of this common substructure, despite differences in the remaining scaffold, suggests potential shared chemical properties or biological activity profiles. []
Compound Description: This compound has been characterized through X-ray crystallography and Hirshfeld surface analysis, revealing its intermolecular interactions and three-dimensional network formation within the crystal structure. []
Relevance: This compound and "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid" both belong to the class of compounds containing the 4-amino-1,2,5-oxadiazol-3-yl group linked to another nitrogen atom through an amine bond. This shared structural feature suggests potential similarities in their chemical behavior and potential applications. []
Compound Description: ANFF-1 is synthesized through the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with ammonia or by the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1). []
Relevance: ANFF-1, along with its precursors BNFF-1 and BAFF-1, share the 1,2,5-oxadiazole ring system with "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid." This structural similarity highlights the significance of this heterocycle in the design and synthesis of various compounds, potentially with shared chemical properties. []
Compound Description: X-ray crystallography has been used to characterize the crystal structure of this compound. []
Relevance: This compound is structurally related to "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid" by incorporating the 4-amino-1,2,5-oxadiazol-3-yl moiety. This common substructure suggests potential similarities in their chemical properties and reactivity. []
Compound Description: SB-772077-B is a potent aminofurazan-based Rho kinase inhibitor with pulmonary vasodilator effects. [] It has demonstrated potential in preclinical studies for treating pulmonary hypertension. []
Relevance: Similar to GSK690693, SB-772077-B shares the 4-amino-1,2,5-oxadiazol-3-yl substructure with "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," despite differing in their overall structures. [] This shared feature could imply a role of this specific moiety in interacting with biological targets. []
Compound Description: Two Cu(II) complexes, binary [Cu(II)(DFPA)Cl] (1:1) and ternary , have been synthesized using N-(4-Amino-1,2,50-Oxadiazole-3-yl) Picolinamide (DFPA) as a ligand. [] These complexes exhibit potential anticancer activity through DNA binding and cleavage. []
Relevance: The DFPA ligand within these complexes incorporates the 4-amino-1,2,5-oxadiazol-3-yl moiety, which is also present in the target compound "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid." This common structural element suggests potential similarities in their chemical behavior and potential for biological activity, particularly related to metal coordination. []
Compound Description: BNAFF and its nitrogen-rich salts are energetic materials with potential applications in explosives. []
Relevance: While BNAFF lacks the benzoic acid moiety, it shares the 1,2,5-oxadiazole ring system with "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid." This shared structural feature suggests a potential commonality in their synthesis or reactivity. []
Compound Description: This compound represents a novel furoxan derivative incorporating a hydrazone functionality, potentially holding promise as a drug candidate. []
Relevance: This compound and "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid" both contain the 1,2,5-oxadiazole ring. Despite significant differences in the remaining structure, the shared presence of this heterocycle might indicate some commonalities in their chemical properties or potential synthetic pathways. []
Compound Description: This series of cephalosporin derivatives exhibits antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. []
Relevance: These derivatives and "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid" share the presence of the 5-amino-1,2,4-oxadiazol-3-yl moiety. This common substructure, despite differences in the core scaffold, suggests the potential for similar biological activities or synthetic approaches. []
Compound Description: These compounds are theophylline derivatives with potential antifungal activity, as predicted by molecular docking studies. []
Relevance: Although structurally distinct from "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," these compounds highlight the importance of incorporating heterocyclic moieties, such as triazoles and thiadiazoles, in medicinal chemistry for developing compounds with potential therapeutic applications. []
Compound Description: This benzenesulfonic acid derivative exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
Relevance: Similar to the previous compound, while structurally distinct from "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," this compound underscores the relevance of combining diverse heterocyclic systems, such as triazoles and thiadiazoles, in drug discovery, particularly in the pursuit of antimicrobial agents. []
Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular conformation and intermolecular interactions. []
Relevance: This compound shares the 1,2,5-oxadiazole ring with "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," highlighting the prevalence of this heterocycle in various chemical entities. []
Compound Description: This compound, containing a phthalide-carboxamide system, is synthesized via a novel methodology involving the rearrangement of a 3,4-diaminoisocoumarine derivative. []
Relevance: This compound highlights the relevance of benzoic acid derivatives in synthetic chemistry. While structurally distinct from "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," it underscores the versatility of benzoic acid as a scaffold for developing new chemical entities. []
Compound Description: This series of thiazolidinedione derivatives has been synthesized and evaluated for antimicrobial activity, showing promising results against various microbial strains. []
Relevance: Similar to the previous compound, these thiazolidinedione derivatives emphasize the significance of benzoic acid derivatives in medicinal chemistry. Although structurally distinct from "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," they exemplify the potential of benzoic acid-based compounds as antimicrobial agents. []
Compound Description: ABBV/GLPG-2222 is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently undergoing clinical trials for treating cystic fibrosis. []
Relevance: Like the previous compounds, ABBV/GLPG-2222 highlights the importance of benzoic acid derivatives in medicinal chemistry. Although structurally distinct from "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," it exemplifies the potential of benzoic acid-based compounds for treating genetic disorders. []
Compound Description: This compound, obtained through the nitration of a fused 5,7-diamino pyrimidine derivative, exhibits superior detonation properties compared to TNT. []
Relevance: While structurally distinct from "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," this compound exemplifies the use of nitration reactions in developing energetic materials. []
3-Amino-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[(2-oxo-2H-chromen-3-yl)carbonyl]4,5-dihydro-1H-pyrazol-5-one and its Schiff Bases
Compound Description: This series of pyrazolone derivatives has demonstrated promising analgesic, antibacterial, and antifungal activities. []
Relevance: Although structurally distinct from "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," these compounds demonstrate the potential of heterocyclic compounds as lead structures for developing new therapeutic agents. []
Compound Description: These isocoumarin derivatives are synthesized through the reaction of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride with amino acid methyl esters. []
Relevance: Similar to other related compounds, these sulfonamide derivatives highlight the importance of exploring diverse chemical modifications of benzoic acid derivatives for discovering new chemical entities. []
Compound Description: This series of quinoline derivatives has been synthesized as potential bioactive agents. []
Relevance: While structurally distinct from "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," this series of compounds emphasizes the importance of exploring diverse heterocyclic scaffolds, such as quinolines, in medicinal chemistry. []
Compound Description: These thiazole and thiadiazole derivatives, designed as analogues of combretastatin A-4, exhibit cytotoxic activity against various cancer cell lines. []
Relevance: These benzamide derivatives, although structurally distinct from "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," demonstrate the potential of incorporating thiazole and thiadiazole moieties in designing anticancer agents. []
(S)- and (R)-2-amino-4-(4-hydroxy[1,2,5]thiadiazol-3-yl)butyric acid (homo-TDPA)
Compound Description: These compounds are selective agonists at group II metabotropic glutamate receptors (mGluRs). []
Relevance: While structurally distinct from "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," homo-TDPA highlights the importance of stereochemistry in drug design and the potential of targeting mGluRs for therapeutic purposes. []
Compound Description: NTRC-739 is a selective nonpeptide antagonist for the neurotensin receptor type 2 (NTS2), displaying analgesic effects in animal models of pain. []
Relevance: While structurally distinct from "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," NTRC-739 emphasizes the potential of targeting NTS2 for pain management and the development of nonpeptide antagonists as therapeutic agents. []
Compound Description: NTRC-844 is a selective antagonist for the rat neurotensin receptor type 2 (NTS2), demonstrating in vivo activity and potential as a pharmacological tool. []
Relevance: Though structurally dissimilar to "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," NTRC-844 underscores the ongoing research in developing NTS2-targeting compounds, highlighting the receptor's therapeutic potential in various conditions. []
Compound Description: This compound, combining nitroaminofurazan and 1,3,4-oxadiazole rings, exhibits energetic properties comparable to RDX. []
Relevance: While structurally distinct from "2-{[(4-amino-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid," this compound illustrates the exploration of various heterocyclic systems, including 1,3,4-oxadiazoles, in developing new energetic materials. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.